Gadolinium oxysulfide

Description

Structure

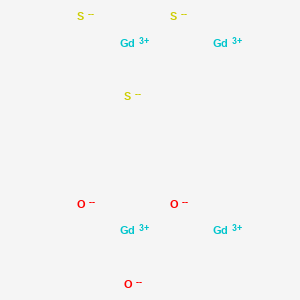

2D Structure

Properties

CAS No. |

12339-07-0 |

|---|---|

Molecular Formula |

Gd4O3S3 |

Molecular Weight |

378.6 g/mol |

IUPAC Name |

gadolinium(3+);oxygen(2-);sulfide |

InChI |

InChI=1S/2Gd.2O.S/q2*+3;3*-2 |

InChI Key |

MIKCAECBBIRHCH-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[S-2].[Gd+3].[Gd+3] |

Canonical SMILES |

[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Gd+3].[Gd+3].[Gd+3].[Gd+3] |

Other CAS No. |

37265-36-4 |

Synonyms |

gadolinium oxysulfide gadolinium sulfoxylate Gd2O2S |

Origin of Product |

United States |

Synthetic Methodologies for Gadolinium Oxysulfide

Solution-Based Approaches to Gadolinium Oxysulfide Synthesis

Solution-based methods are widely employed for the synthesis of this compound due to their versatility and ability to produce materials with tailored characteristics. These techniques involve the precipitation of a gadolinium-containing precursor from a solution, which is subsequently converted to the oxysulfide, typically through a high-temperature sulfurization process.

Wet chemical routes encompass a range of synthesis techniques that involve chemical reactions in a liquid phase. mdpi.comresearchgate.net These methods are foundational for producing the precursors to this compound. The general principle involves dissolving a gadolinium salt, such as gadolinium nitrate or gadolinium chloride, in a suitable solvent, followed by the addition of a precipitating agent to form an insoluble gadolinium compound, often a hydroxide, carbonate, or hydroxycarbonate. nih.govresearchgate.net This precursor is then isolated, dried, and subjected to a sulfurization step to yield the final this compound product. The properties of the final material are highly dependent on the conditions of the wet chemical synthesis, including precursor concentration, pH, and temperature.

Co-precipitation is a modification of the wet chemical route that is particularly useful for synthesizing doped this compound materials. rsc.org In this method, soluble salts of both gadolinium and the desired dopant ion (e.g., terbium, europium) are dissolved in a solvent. The addition of a precipitating agent causes the simultaneous precipitation of both the gadolinium and dopant ions, resulting in a homogeneously mixed precursor. This ensures a uniform distribution of the dopant within the this compound host lattice after the subsequent sulfurization step. The simplicity, scalability, and ability to achieve atomic-level mixing make co-precipitation a popular choice for producing phosphor materials. rsc.org

A typical co-precipitation synthesis of a terbium-doped this compound precursor is detailed in the table below.

| Step | Procedure |

| 1. Solution Preparation | Gadolinium nitrate (Gd(NO₃)₃·6H₂O) and terbium nitrate (Tb(NO₃)₃·5H₂O) are dissolved in deionized water. |

| 2. Heating | The solution is heated to approximately 90°C. |

| 3. Precipitation | A solution of urea is added to the heated metal salt solution and stirred. |

| 4. Aging | The resulting solution is aged, allowing for the formation of a precipitate. |

| 5. Isolation | The precipitate is separated from the solution, typically by filtration or centrifugation. |

| 6. Washing and Drying | The isolated precipitate is washed to remove any remaining impurities and then dried. |

| 7. Calcination | The dried precursor powder is calcined at a high temperature (e.g., 800°C) to form the gadolinium oxide or a mixed oxide precursor. |

| 8. Sulfurization | The calcined powder is then heated in a sulfur-rich atmosphere (e.g., under argon or with a sulfur source) to yield the final Gd₂O₂S:Tb³⁺ phosphor. |

Hydrothermal and solvothermal methods are versatile techniques for synthesizing a variety of nanomaterials, including precursors for this compound, with controlled morphology and high purity. mdpi.comsmolecule.com These methods involve carrying out the chemical reaction in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. mdpi.com

In a typical hydrothermal synthesis , an aqueous solution of a gadolinium precursor is mixed with a precipitating agent. mdpi.com The mixture is then sealed in a Teflon-lined autoclave and heated to temperatures typically above 150°C for several hours. mdpi.com This process often yields anisotropic nanostructures like nanorods and nanowires, although spherical nanoparticles can also be obtained. mdpi.com The resulting gadolinium hydroxide or other precursor is then converted to this compound through a subsequent sulfurization step. gncl.cn

Solvothermal synthesis is a variation of the hydrothermal method where the aqueous solvent is replaced by a non-aqueous organic solvent, such as ethylene glycol or ethanolamine (B43304). mdpi.comresearchgate.net The choice of solvent can significantly influence the morphology and properties of the resulting precursor particles. researchgate.net One of the key advantages of the solvothermal method is the potential for direct formation of this compound without the need for a separate high-temperature sulfurization step, by including a sulfur source like thioacetamide in the reaction mixture. researchgate.net

The table below summarizes typical reaction conditions for hydrothermal and solvothermal synthesis of gadolinium-based precursors.

| Parameter | Hydrothermal Synthesis | Solvothermal Synthesis |

| Solvent | Water mdpi.com | Organic solvents (e.g., glycol, toluene, oleylamine) mdpi.com |

| Temperature | > 150°C mdpi.com | 120 - 240°C researchgate.net |

| Time | 6 - 24 hours mdpi.com | 12 - 24 hours researchgate.net |

| Precipitating Agents | Ammonia, KOH, NaOH, Urea mdpi.com | Ethanolamine, Triethylamine mdpi.com |

| Sulfur Source (for direct synthesis) | Not applicable | Thioacetamide, Ethylenediamine with dissolved sulfur researchgate.net |

The polyol method is a versatile wet-chemistry route for the synthesis of inorganic nanoparticles, including precursors for this compound. mdpi.comnih.gov In this process, a high-boiling-point alcohol, such as diethylene glycol or triethylene glycol, acts as both the solvent and a reducing or stabilizing agent. iscientific.orgresearchgate.net A gadolinium salt is dissolved in the polyol and the solution is heated to a high temperature, leading to the precipitation of gadolinium-based nanoparticles. researchgate.net

The size and morphology of the nanoparticles can be controlled by adjusting reaction parameters such as the concentration of the precursor, the reaction temperature, and the reaction time. mdpi.com For instance, one study demonstrated that an optimal temperature of 185°C was effective for the synthesis of gadolinium nanoparticles via the polyol method. iscientific.org The nanoparticles produced by this method can then be subjected to a sulfurization process to obtain this compound.

The reverse phase microemulsion technique offers a method for producing nanoparticles with a high degree of control over their size and shape. mdpi.comresearchgate.net This method involves the creation of a water-in-oil microemulsion, where nanosized water droplets are dispersed in a continuous oil phase, stabilized by a surfactant. rsc.org The aqueous cores of these reverse micelles act as nanoreactors for the synthesis of nanoparticles. researchgate.net

In the synthesis of this compound precursors, an aqueous solution of a gadolinium salt is confined within these water droplets. ucl.ac.uk The addition of a precipitating agent to the microemulsion initiates the formation of gadolinium-containing nanoparticles within the aqueous cores. researchgate.net The size of the resulting nanoparticles is largely determined by the size of the water droplets, which can be controlled by adjusting the water-to-surfactant ratio. researchgate.net The precursor nanoparticles can then be harvested and converted to this compound.

Sonochemical synthesis utilizes high-intensity ultrasound to induce chemical reactions. mdpi.comwikipedia.org The underlying principle is acoustic cavitation, which is the formation, growth, and implosive collapse of bubbles in a liquid. rsc.org The collapse of these bubbles generates localized "hot spots" with extremely high temperatures and pressures, leading to unique chemical and physical effects. wikipedia.org

This method can be applied to the synthesis of this compound precursors by irradiating a solution containing a gadolinium salt and a precipitating agent with high-intensity ultrasound. mdpi.com The extreme conditions created during cavitation can accelerate the reaction rates and lead to the formation of nanostructured materials with unique properties. rsc.org The resulting precursor can then be converted to this compound through a subsequent sulfurization step.

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis is a rapid and energy-efficient method often employed to produce precursor materials like gadolinium oxide (Gd₂O₃) nanoparticles, which are subsequently converted to this compound through a sulfuration process. mdpi.comarxiv.org This technique utilizes microwave energy to heat the reactants directly and volumetrically, leading to uniform heating, accelerated reaction rates, and smaller particle sizes compared to conventional heating methods. arxiv.org

In a typical application of this method for the precursor, a gadolinium salt such as gadolinium chloride (GdCl₃) is dissolved in a high-boiling point polyol solvent like triethylene glycol (TEG), which also acts as a stabilizing agent. mdpi.com The solution is subjected to microwave irradiation, leading to the rapid precipitation of Gd₂O₃ nanoparticles. The size of these nanoparticles can be precisely controlled by adjusting synthesis parameters such as precursor concentration, reaction time, and temperature. mdpi.com Following the synthesis of the oxide precursor, a sulfuration step, such as those described in subsequent sections (e.g., Gaseous Sulfuration), is required to obtain the final this compound product.

| Parameter | Description | Typical Values / Reagents | Reference |

|---|---|---|---|

| Gadolinium Precursor | The source of gadolinium for the reaction. | Gadolinium chloride (GdCl₃) | mdpi.com |

| Solvent / Stabilizer | A high-boiling point alcohol that serves as the reaction medium and prevents particle agglomeration. | Triethylene glycol (TEG) | mdpi.com |

| Heating Method | The energy source used to drive the reaction. | Microwave Irradiation | mdpi.com |

| Controllable Factors | Variables adjusted to control the final particle size and morphology. | Precursor concentration, reaction time, reaction temperature | mdpi.com |

| Product | The intermediate compound synthesized before the final sulfuration step. | Gadolinium oxide (Gd₂O₃) nanoparticles | mdpi.com |

High-Temperature and Gas-Phase Synthesis Routes for this compound

High-temperature and gas-phase routes are the most established methods for synthesizing crystalline this compound. These techniques generally involve the reaction of a gadolinium-containing precursor with a sulfur source at elevated temperatures, often in a controlled atmosphere. wikipedia.org

The conventional solid-state reaction is one of the most common techniques for preparing Gd₂O₂S due to its reliability and low cost. wikipedia.org This method involves the intimate mixing of solid precursors, typically gadolinium oxide (Gd₂O₃) and elemental sulfur (S), often with a flux material. researchgate.netresearchgate.net A flux, such as an alkaline carbonate, is used to lower the reaction temperature and facilitate the formation of a homogeneous product by creating a molten phase through which reactants can diffuse. researchgate.net

The powdered mixture is placed in a crucible and heated to high temperatures in a furnace under a controlled, often reducing or inert, atmosphere to prevent unwanted oxidation. researchgate.net The reaction proceeds through the diffusion of sulfur into the gadolinium oxide lattice. One study reported the successful synthesis of praseodymium-doped Gd₂O₂S by mixing 88% gadolinium oxide and 12% sulfur by mass and heating the mixture. researchgate.net

| Parameter | Description | Typical Values / Reagents | Reference |

|---|---|---|---|

| Gadolinium Precursor | Solid-phase gadolinium source. | Gadolinium oxide (Gd₂O₃) | researchgate.net |

| Sulfur Source | Solid-phase sulfur source. | Elemental Sulfur (S) | researchgate.net |

| Flux / Additives | Used to lower melting point and promote reaction. | Alkaline carbonates, Alkaline phosphates (e.g., Na₄P₂O₇) | researchgate.net |

| Atmosphere | Controlled gas environment to prevent side reactions. | Reducing or inert atmosphere | researchgate.net |

| Product | The final synthesized compound. | This compound (Gd₂O₂S) powder | researchgate.net |

Gaseous sulfuration involves the reaction of a solid gadolinium precursor with a sulfur-containing gas at high temperatures. mdpi.com This solid-gas reaction method allows for effective conversion of the precursor to the oxysulfide. The precursor is typically a gadolinium compound such as gadolinium oxide, hydroxide, or hydroxycarbonate. mdpi.com

Two primary approaches are used:

Hydrogen Sulfide (H₂S) Reaction : The precursor is heated in a furnace under a flow of an inert gas, like argon, mixed with hydrogen sulfide gas. For instance, nanoparticles of Gd₂O₂S have been synthesized by treating a gadolinium hydroxycarbonate precursor in an Ar-H₂S (83–17 vol%) atmosphere at 750 °C. nih.govrsc.orgresearchgate.net

Sulfur Vapor Reaction : In this method, elemental sulfur is heated in a separate, cooler zone of a tube furnace to generate sulfur vapor. An inert gas, such as argon, carries the sulfur vapor over the gadolinium precursor, which is held at a higher temperature in a different zone of the furnace. mdpi.com One specific study performed the sulfurization of a Gd₂O₃:Tb³⁺ precursor at 900°C, with the sulfur being heated to 400°C to create the vapor, which was then transported by an argon gas flow.

| Precursor | Sulfur Source | Carrier Gas | Reaction Temperature | Reference |

|---|---|---|---|---|

| Gadolinium Hydroxycarbonate | Hydrogen Sulfide (H₂S) | Argon (Ar) | 750 °C | nih.govrsc.org |

| Gadolinium Oxide (Gd₂O₃:Tb³⁺) | Sulfur Vapor | Argon (Ar) | 900 °C | |

| Gadolinium Hydroxycarbonates | Sulfur Vapor | Argon (Ar) | 900 °C | mdpi.com |

Carbothermal reduction is a synthesis method that utilizes carbon as a reducing agent at high temperatures. In the context of this compound synthesis, this method can be applied to precursors like gadolinium oxysulfate (Gd₂O₂SO₄) or used in an indirect approach.

An indirect sulfur source method has been developed where gadolinium oxide is reacted with sodium sulfide (Na₂S), which is produced in situ from the reaction of carbon and sodium sulfate (Na₂SO₄). patsnap.com In this process, carbon, sodium sulfate, and gadolinium oxide are weighed and mixed. Upon heating, the carbon reduces the sodium sulfate to sodium sulfide, which then acts as the sulfur source to convert gadolinium oxide into this compound. patsnap.com Another related approach involves the reduction of a precursor under a hydrogen atmosphere at temperatures around 1000 °C to yield the final oxysulfide product. nih.gov

The sulfur fusion or "sulfur melting" technique is a variation of the solid-state method characterized by its operational simplicity. ykcs.ac.cncgsjournals.com In this approach, a gadolinium precursor is mixed with an excess of elemental sulfur and often a flux. The mixture is heated above the melting point of sulfur (115.2 °C), creating a liquid sulfur medium in which the gadolinium precursor is suspended. The reaction proceeds at higher temperatures, leading to the formation of this compound.

This method is noted for producing phosphors with excellent luminescence performance. ykcs.ac.cn However, a significant challenge with this technique is the high tendency for the resulting particles to agglomerate, which can lead to a large final particle size. ykcs.ac.cncgsjournals.com Research efforts focus on optimizing parameters, such as dopant concentrations, to enhance luminescence intensity while controlling particle morphology. ykcs.ac.cn

Combustion synthesis is a technique that leverages a rapid, self-sustaining, and highly exothermic redox reaction to produce materials. mdpi.comcolloid.nl While not typically a direct one-step method for Gd₂O₂S, it is highly effective for creating porous, high-surface-area gadolinium oxide precursors. colloid.nl

In this method, a gadolinium salt containing an oxidizer (typically gadolinium nitrate, Gd(NO₃)₃) is mixed in an aqueous solution with an organic fuel (e.g., glycine). colloid.nl The solution is heated to evaporate the water, resulting in a viscous gel. Upon further heating to the ignition temperature, the gel undergoes a vigorous combustion reaction, producing a voluminous, foam-like solid product of gadolinium oxide. colloid.nl This highly porous Gd₂O₃ nanofoam is then converted to Gd₂O₂S through a subsequent sulfuration step. mdpi.com The primary advantages of this method are its speed and the unique, high-surface-area morphology of the precursor material it produces. colloid.nl

| Role | Reagent | Chemical Formula | Reference |

|---|---|---|---|

| Gadolinium Source / Oxidizer | Gadolinium Nitrate Hexahydrate | Gd(NO₃)₃·6H₂O | colloid.nl |

| Fuel | Glycine | C₂H₅NO₂ | colloid.nl |

| Solvent | Water | H₂O | colloid.nl |

Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Gd₂O₂S |

| Gadolinium Oxide | Gd₂O₃ |

| Gadolinium Chloride | GdCl₃ |

| Triethylene Glycol | C₆H₁₄O₄ |

| Sulfur | S |

| Sodium Pyrophosphate | Na₄P₂O₇ |

| Hydrogen Sulfide | H₂S |

| Argon | Ar |

| Gadolinium Oxysulfate | Gd₂O₂SO₄ |

| Carbon | C |

| Sodium Sulfate | Na₂SO₄ |

| Sodium Sulfide | Na₂S |

| Hydrogen | H₂ |

| Gadolinium Nitrate | Gd(NO₃)₃ |

| Glycine | C₂H₅NO₂ |

Nanomaterial-Specific Synthesis Strategies for this compound

The synthesis of this compound at the nanoscale requires precise control over nucleation and growth to achieve uniformity in size and shape. These nanomaterials are of significant interest due to their unique optical and magnetic properties. mdpi.com

A prominent method for the controlled synthesis of this compound nanoparticles involves a two-step process: the precipitation of a precursor followed by a sulfuration process. nih.gov This strategy allows for the creation of nanoparticles with specific properties tailored for various applications.

One established route is the synthesis via a hydroxycarbonate precursor. nih.gov In this method, lanthanide-doped gadolinium hydroxycarbonate is first precipitated from a solution. This precursor is then subjected to a sulfuration process at high temperatures in a controlled atmosphere to convert it into the final this compound nanoparticles. The parameters of this process are critical for controlling the final particle characteristics. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Synthesis Route | Hydroxycarbonate precursor precipitation followed by sulfuration | nih.gov |

| Sulfuration Atmosphere | A mixture of hydrogen sulfide (H₂S) and Argon (Ar) gas | nih.gov |

| Sulfuration Temperature | 750 °C | nih.gov |

| Resulting Material | Doped this compound (e.g., Gd₂O₂S:Eu³⁺) nanoparticles | nih.gov |

The surface chemistry of nanoparticles plays a crucial role in their stability, dispersibility, and functionality. Ligand exchange is a common post-synthetic modification technique used to alter the surface properties of nanoparticles. rsc.org This is particularly important for adapting nanoparticles synthesized in organic solvents for use in aqueous biological systems. researchgate.net

A versatile strategy involves synthesizing nanoparticles with a hydrophobic capping agent, such as oleic acid (OA), and then exchanging this ligand with a hydrophilic one, like polyvinylpyrrolidone (PVP). rsc.org This process renders the nanoparticles water-soluble. The ligand exchange involves replacing the original oleic acid molecules bound to the nanoparticle surface with PVP molecules, which alters the particle's dispersibility from nonpolar solvents like cyclohexane to polar solvents like water. rsc.orgresearchgate.net Fourier-transform infrared spectroscopy (FTIR) can be used to verify the successful replacement of the surface ligands. researchgate.net

| Property | Before Ligand Exchange | After Ligand Exchange | Reference |

|---|---|---|---|

| Surface Ligand | Oleic Acid (OA) | Polyvinylpyrrolidone (PVP) | rsc.orgresearchgate.net |

| Dispersibility | Hydrophobic (e.g., in cyclohexane) | Hydrophilic (e.g., in water) | researchgate.net |

| Mean Particle Size | ~6.0 nm | ~5.9 nm | rsc.org |

Structural Characterization and Crystal Engineering of Gadolinium Oxysulfide

Crystallographic Investigations of Gadolinium Oxysulfide

The fundamental arrangement of atoms in this compound (Gd₂O₂S) has been extensively studied to understand its material properties. These investigations confirm a highly ordered and symmetric structure.

Determination of Hexagonal Crystal Structure in this compound

This compound crystallizes in a hexagonal system with trigonal symmetry. wikipedia.orgshalomeo.com This structure is a key characteristic, influencing its optical and electronic properties. wikipedia.org The lattice parameters, which define the size and shape of the unit cell, have been determined with precision. Although values can vary slightly based on synthesis and measurement techniques, representative parameters are provided. For instance, some studies report lattice constants of a = b = 0.3851 nm and c = 0.6664 nm. shalomeo.comresearching.cn Other analyses have found similar values, such as a = 3.85 Å and c = 6.67 Å, which are consistent with the JCPDS database (pdf number 26-1422). tandfonline.com The hexagonal structure is considered a disadvantage for certain scintillator applications as it can lead to optical translucency rather than transparency. wikipedia.org

| Crystal System | Lattice Parameter 'a' | Lattice Parameter 'c' | Source |

|---|---|---|---|

| Hexagonal | 0.3851 nm | 0.6664 nm | shalomeo.comresearching.cn |

| Hexagonal | 3.869 Å | 6.695 Å | materialsproject.org |

| Hexagonal | 3.85 Å | 6.67 Å | tandfonline.com |

Influence of Synthesis Parameters on this compound Crystalline Purity

Achieving high crystalline purity is a primary challenge in the synthesis of Gd₂O₂S, as the final product's properties are highly dependent on the absence of secondary phases and defects. researching.cn The choice of synthesis method and the control of reaction parameters are critical.

Several synthesis routes, including solid-state reaction, combustion, and sol-gel methods, are employed. mdpi.comencyclopedia.pub However, some single-step techniques can result in low crystallinity and the formation of organic by-products that are difficult to remove. mdpi.comresearchgate.net Two-step procedures, which often involve the sulfuration of a precursor material like gadolinium oxide or hydroxycarbonate, can offer better control. mdpi.com

Key parameters that influence purity include:

Temperature: Pure Gd₂O₂S phase can be achieved by calcining precursors at temperatures ranging from 700°C to 1000°C in a controlled atmosphere (e.g., hydrogen or argon). researchgate.netinoe.ro For instance, a solid-state reaction at 1000°C can yield a pure phase. researchgate.netacs.org

Precursor Composition: The chemical composition of the precursor material is crucial. In a water-bath synthesis using H₂SO₄ and Gd₂O₃, the molar ratio of the reactants determines the precursor's composition, which in turn affects the final Gd₂O₂S powder morphology. researching.cn According to the hard and soft acid and base (HSAB) theory, the binding force of gadolinium towards sulfur is weaker than towards oxygen, making the formation of a gadolinium oxide (Gd₂O₃) secondary phase a common issue that must be carefully managed. researching.cn

Atmosphere: The reaction atmosphere, such as flowing hydrogen (H₂) or a mixture of argon and hydrogen, is essential during the reduction and sulfuration steps to form the pure oxysulfide phase. inoe.roinoe.ro

Failure to control these parameters can lead to the presence of impurity phases, such as Gd₂O₃, which can impede the material's performance. researching.cninoe.ro

Microstructural and Nanostructural Analysis of this compound

Beyond the atomic-level crystal structure, the larger-scale microstructure and nanostructure, including particle shape, size, and surface characteristics, play a vital role in the application of this compound.

Morphological Control and Particle Size Distribution of this compound

Researchers have developed various synthesis strategies to control the morphology and size of Gd₂O₂S particles, tailoring them for specific applications. mdpi.com The morphology of the precursor material often directly influences the shape of the final oxysulfide product. mdpi.comresearchgate.net A wide array of nanostructures and microstructures has been successfully synthesized.

These include:

Spherical Particles and Hollow Spheres: Spherical nanoparticles with diameters ranging from 50 to 90 nm have been produced via microwave and γ-irradiation methods. mdpi.com Submicron polycrystalline spheres (104–118 nm) can be formed using a solvothermal method with PVP as a surfactant to control morphology. mdpi.com Furthermore, hollow spheres with sizes between 200-400 nm have been synthesized using a hydrothermal method followed by calcination and reduction. inoe.roinoe.ro

Nanorods and Nanotubes: One-dimensional nanorods and nanotubes have been created using a hydrothermal technique starting with Gd(OH)₃ precursors. nih.gov A route using ethanolamine (B43304) as a nucleating agent can produce nanorods approximately 150 nm in length and 15 nm in diameter. mdpi.com

Other Morphologies: Various other shapes have been reported, including nanofibers, nanobelts, nanosheets, and nanowires, demonstrating the versatility of synthesis techniques. mdpi.com Block and irregular polyhedron structures of about 4 μm have also been observed. researchgate.net

| Morphology | Typical Size | Synthesis Method Highlight | Source |

|---|---|---|---|

| Spherical Nanoparticles | 50 - 90 nm diameter | Microwave / γ-irradiation | mdpi.com |

| Submicron Spheres | 104 - 118 nm diameter | Solvothermal method with PVP surfactant | mdpi.com |

| Hollow Spheres | 200 - 400 nm diameter | Hydrothermal synthesis followed by reduction | inoe.roinoe.ro |

| Nanorods | ~150 nm length, ~15 nm diameter | Route using ethanolamine nucleating agent | mdpi.com |

| Block / Irregular Polyhedron | ~4 µm | Homogeneous precipitation and solid-state reaction | researchgate.net |

Characterization of Surface Defects in this compound Materials

The surface of Gd₂O₂S materials is a critical area where defects can significantly impact performance, particularly luminescence efficiency. mdpi.comykcs.ac.cn Surface defects can act as non-radiative recombination centers, quenching luminescence. kashanu.ac.ir

The synthesis method is a primary source of these defects. mdpi.comencyclopedia.pub For example, milling particles to achieve a desired size can introduce surface defects. kashanu.ac.irkashanu.ac.ir Some synthesis routes are known to produce materials with a significant number of surface defects, which can negatively affect optical properties. mdpi.comresearchgate.net Conversely, as particle size decreases, the specific surface area increases, which can lead to a higher number of surface defects and a potential decline in luminous intensity. ykcs.ac.cn Therefore, a key research challenge is to produce powders with small particle sizes and narrow distributions while minimizing surface defects to achieve high luminescence. ykcs.ac.cn Additionally, Gd₂O₂S is susceptible to damage from high-energy radiation, such as X-rays, which can create defects and is considered a disadvantage in scintillator applications. wikipedia.org

Electronic Band Structure and Phonon Properties of this compound

The electronic and vibrational characteristics of this compound are fundamental to its optical performance, particularly its wide bandgap and low phonon energy, which make it an excellent host material for phosphors. shalomeo.comsemanticscholar.org

Experimental studies have consistently confirmed that this compound possesses a wide bandgap, a crucial property for a luminescent host material. researchgate.net The bandgap of Gd₂O₂S has been reported to be in the range of 4.6 to 4.8 eV. shalomeo.comsemanticscholar.orgresearching.cn This wide bandgap prevents the host lattice from absorbing the emission from dopant ions, thereby enhancing luminescence efficiency. For instance, the bandgap of Gd₂O₂S was found to be approximately 4.6 eV, which is significantly larger than that of gadolinium oxyselenide (B8403211) (Gd₂O₂Se) at 3.6 eV but smaller than that of gadolinium oxide (Gd₂O₃) at 5.1 eV. researchgate.net Doping with certain elements can influence the bandgap; for example, increasing the concentration of Pr³⁺ in (Gd₁-xPrx)₂O₂S can lead to a smaller bandgap. semanticscholar.org

A significant advantage of this compound as a host material is its low phonon energy, which minimizes non-radiative relaxation processes and thus enhances the quantum efficiency of luminescence. mdpi.comencyclopedia.pub The phonon energy of Gd₂O₂S is reported to be in the range of approximately 300–600 cm⁻¹. mdpi.comencyclopedia.pub This characteristic is beneficial as it reduces the probability of multiphonon relaxation, allowing for efficient light emission from the excited states of dopant ions.

Theoretical investigations, primarily using density functional theory (DFT), have provided deeper insights into the electronic structure of this compound. ykcs.ac.cn These calculations have been instrumental in understanding the bandgap and the nature of chemical bonding within the compound. For example, DFT calculations have been used to analyze the effect of doping on the electronic structure. ykcs.ac.cn Studies on the related gadolinium oxyhydride (GdHO) have shown that theoretical calculations of the density of states (DOS) align well with experimental findings, identifying it as a wide bandgap semiconductor. mdpi.com Such theoretical approaches are valuable for predicting the properties of new materials and for interpreting experimental results.

Structural Diversity in Rare-Earth Oxychalcogenide Systems Including this compound

This compound is part of the broader family of rare-earth oxychalcogenides, which exhibit interesting structural diversity. The arrangement of atoms in these compounds gives rise to their unique properties.

This compound crystallizes in a hexagonal system with a trigonal symmetry, belonging to the P-3m1 space group. shalomeo.comresearching.cnwikipedia.org Its structure is distinctly layered. wikipedia.org It consists of (Gd₂O₂)ⁿ⁺ layers, which are composed of double layers of gadolinium and oxygen atoms, alternating with layers of sulfur atoms. wikipedia.org This layered arrangement is a defining characteristic of the rare-earth oxysulfide family. Each gadolinium ion is coordinated by four oxygen atoms and three sulfur atoms in a non-inversion symmetric arrangement. shalomeo.comwikipedia.org This specific coordination environment influences the crystal field around the gadolinium ions and any dopant ions that may be introduced.

Luminescent Phenomena and Optical Spectroscopy of Gadolinium Oxysulfide

Fundamental Luminescence Mechanisms in Gadolinium Oxysulfide

This compound (Gd₂O₂S) is a significant host material for lanthanide ions, enabling a variety of luminescent phenomena. wikipedia.org These properties make it valuable in applications such as scintillators for medical imaging and phosphors. wikipedia.orguu.nlscience.gov The luminescence in doped this compound is primarily achieved through downconversion and upconversion processes, with radioluminescence being another key characteristic. mdpi.comencyclopedia.pub this compound is recognized for being a more effective luminescent material compared to its precursor oxides or sulfides and demonstrates high quantum yield efficiency. mdpi.comencyclopedia.pub

Downconversion (DC) Processes in this compound

Downconversion is the most frequently studied luminescence process in lanthanide-doped this compound. mdpi.comencyclopedia.pub This process involves the absorption of a high-energy photon, typically in the ultraviolet (UV) range, by the host lattice, which then transfers this energy to a dopant ion (activator). mdpi.comencyclopedia.pub The activator then emits a lower-energy photon, typically in the visible spectrum. mdpi.comencyclopedia.pub In this mechanism, the gadolinium in the host lattice often acts as a sensitizer, absorbing the initial energy before transferring it to the activator lanthanide ion. mdpi.comencyclopedia.pub

The general mechanism for downconversion in Gd₂O₂S can be summarized as:

Excitation: A high-energy photon excites an electron from its ground state to a higher energy level within the host lattice. mdpi.comencyclopedia.pub

Energy Transfer: The absorbed energy is transferred from the host lattice to the activator ion. mdpi.com

Radiative Relaxation: The activator ion relaxes to its ground state by emitting a photon of lower energy. mdpi.comencyclopedia.pub

Common lanthanide dopants used for downconversion in this compound include europium (Eu³⁺) and terbium (Tb³⁺). mdpi.comencyclopedia.pub For instance, in terbium-doped this compound, the host lattice absorbs UV radiation (around 290 nm) and transfers the energy to the terbium ions. mdpi.comencyclopedia.pub These ions then release the energy through several radiative transitions, resulting in a characteristic green luminescence. mdpi.comencyclopedia.pub Similarly, europium-doped this compound is known for its red emission. mdpi.com

Table 1: Common Dopants in this compound for Downconversion Luminescence

| Dopant Ion | Excitation Wavelength (nm) | Emission Color | Key Transition |

|---|---|---|---|

| Terbium (Tb³⁺) | ~290 | Green | ⁵D₄ → ⁷F₅ |

| Europium (Eu³⁺) | ~300-400 | Red | ⁵D₀ → ⁷F₂ |

This table summarizes common dopants and their characteristic emissions in this compound for downconversion processes.

Upconversion (UC) Mechanisms in this compound

Upconversion is a phenomenon where the absorption of two or more low-energy photons (typically in the near-infrared, NIR) leads to the emission of a single higher-energy photon (in the visible or UV range). mdpi.comencyclopedia.pub In this compound, this is achieved by co-doping the host lattice with a sensitizer and an activator ion. The most commonly used ions for this purpose are ytterbium (Yb³⁺) as the sensitizer and erbium (Er³⁺) or thulium (Tm³⁺) as the activator. mdpi.com

There are three primary mechanisms that can lead to upconversion in this compound: Energy Transfer Upconversion (ETU), Cross-Relaxation (CR), and Excited-State Absorption (ESA). mdpi.comencyclopedia.pub

Energy Transfer Upconversion is the most prevalent mechanism for achieving upconversion photoluminescence. mdpi.comencyclopedia.pub This process involves a sensitizer ion that absorbs multiple NIR photons and sequentially transfers the energy to a nearby activator ion, exciting it to a higher energy state from which it can emit a higher-energy photon. researchgate.net The sensitizer, often Yb³⁺, is chosen for its large absorption cross-section in the NIR, while the activator, such as Er³⁺ or Tm³⁺, has appropriate energy levels to receive the transferred energy. mdpi.comresearchgate.net

The ETU process can be described in the following steps:

A sensitizer ion absorbs a low-energy photon and is excited.

The energy from the excited sensitizer is transferred to a neighboring activator ion, exciting it to a metastable intermediate energy level.

The sensitizer can absorb a second photon and transfer its energy to the already excited activator ion, promoting it to a higher excited state.

The activator ion then relaxes to its ground state, emitting an upconverted photon.

Excited-State Absorption can occur in ions that have a ladder-like arrangement of energy levels. mdpi.comencyclopedia.pub In this mechanism, a single ion can act as both the sensitizer and the activator. mdpi.comencyclopedia.pub The process unfolds as follows:

A photon from the excitation source promotes an electron to a first excited state. mdpi.comencyclopedia.pub

A second photon is then absorbed by the same ion, exciting the electron from the already excited state to an even higher energy level. mdpi.comencyclopedia.pub

The ion then undergoes a radiative transition from this higher energy level back to the ground state, emitting an upconverted photon. mdpi.comencyclopedia.pub

Table 2: Key Mechanisms of Upconversion in Doped this compound

| Mechanism | Description | Key Feature |

|---|---|---|

| Energy Transfer Upconversion (ETU) | A sensitizer absorbs and transfers energy to an activator in successive steps. | Most common and efficient upconversion pathway. |

| Cross-Relaxation (CR) | Energy transfer between ions with similar energy gaps, can lead to quenching or excitation. | Can be a competing process that reduces luminescence efficiency. |

| Excited-State Absorption (ESA) | A single ion absorbs multiple photons sequentially to reach a high energy state. | Requires ions with a specific ladder-like energy level structure. |

This table provides a summary of the primary upconversion mechanisms observed in this compound.

Radioluminescence Characteristics of this compound

This compound is a well-known scintillator material, meaning it emits light upon interaction with ionizing radiation such as X-rays. uu.nlscience.gov This property, known as radioluminescence, makes it highly suitable for applications in medical imaging detectors. wikipedia.orgscience.gov The high density and effective atomic number of gadolinium in the Gd₂O₂S host lattice contribute to a high probability of interaction with X-ray photons. wikipedia.orguu.nl

Terbium-doped this compound is particularly noted for its bright green emission under X-ray excitation and is commonly used in this capacity. mdpi.comnih.gov Praseodymium (Pr³⁺) is another common dopant for radioluminescence applications in this compound. science.gov The afterglow, or the continuation of luminescence after the excitation source is removed, is a critical parameter for imaging applications, and research has been conducted to minimize this effect in Gd₂O₂S:Pr by co-doping with other elements like cerium (Ce³⁺). uu.nl

The intensity of radioluminescence in this compound can be significantly higher than that of its oxide precursors, making it a superior material for scintillator applications. mdpi.com

Doping Strategies for Luminescence Enhancement in this compound

Rare-Earth Ion Doping in this compound

Rare-earth ions are particularly effective activators in the Gd₂O₂S host due to their unique 4f electron configurations. The f-f electronic transitions are shielded from the surrounding crystal field, resulting in sharp and characteristic emission spectra. This allows for the production of phosphors with high color purity. Furthermore, the similarity in ionic radii and chemical properties between gadolinium and other rare-earth elements facilitates their substitution into the crystal lattice.

Europium (Eu³⁺) is a widely utilized activator for producing red-emitting phosphors. When incorporated into the Gd₂O₂S host, Eu³⁺ ions give rise to a characteristic red luminescence under excitation. This emission is a result of electronic transitions from the excited ⁵D₀ state to the various levels of the ⁷F ground state (⁵D₀ → ⁷FJ). Gd₂O₂S:Eu³⁺ is a well-established phosphor material, valued for its strong luminescence under X-ray excitation. researchgate.net

The emission spectrum of Gd₂O₂S:Eu³⁺ is dominated by several sharp peaks corresponding to these transitions. The primary emission peaks are associated with the ⁵D₀→⁷F₁, ⁵D₀→⁷F₂, ⁵D₀→⁷F₃, and ⁵D₀→⁷F₄ transitions. mdpi.com One of the notable emission peaks is around 700 nm, which is advantageous for applications in biological imaging due to the relatively low absorption and scattering of light in biological tissues at this wavelength. researchgate.net

| Eu³⁺ Transition | Approximate Emission Wavelength (nm) |

| ⁵D₀ → ⁷F₁ | 595 |

| ⁵D₀ → ⁷F₂ | 611 |

| ⁵D₀ → ⁷F₃ | 647 |

| ⁵D₀ → ⁷F₄ | 696 |

This table is based on data for Eu³⁺ in a gadolinium complex and is representative of the typical transitions observed.

Terbium (Tb³⁺) doping in this compound results in a highly efficient green-emitting phosphor. The primary emission peak for Gd₂O₂S:Tb³⁺ is centered at approximately 545 nm, corresponding to the ⁵D₄ → ⁷F₅ transition of the Tb³⁺ ion. wikipedia.orgresearchgate.net This material is frequently used as a scintillator for X-ray imaging. wikipedia.org

The luminescence intensity of Gd₂O₂S:Tb³⁺ is highly dependent on the concentration of the Tb³⁺ dopant. Research has shown that the maximum luminescence intensity is typically achieved at a Tb³⁺ concentration of around 2 mol%. ykcs.ac.cn Beyond this optimal concentration, a phenomenon known as concentration quenching occurs, leading to a decrease in emission intensity. This quenching is attributed to electric dipole-dipole interactions between neighboring Tb³⁺ ions. ykcs.ac.cn The introduction of co-dopants, such as Lanthanum (La³⁺), can further enhance the luminescence intensity by inducing lattice distortions. ykcs.ac.cn

| Property | Value |

| Primary Emission Peak | ~545 nm |

| Corresponding Transition | ⁵D₄ → ⁷F₅ |

| Optimal Tb³⁺ Concentration | ~2 mol% |

| Quenching Mechanism | Electric dipole-dipole interaction |

Co-doping this compound with ytterbium (Yb³⁺) and erbium (Er³⁺) ions leads to a phenomenon known as upconversion, where lower-energy incident photons (typically in the near-infrared range) are converted into higher-energy emitted photons (in the visible range). In this system, Yb³⁺ acts as a sensitizer, absorbing the excitation energy and transferring it to the Er³⁺ activator, which then emits light.

Under 980 nm laser excitation, Gd₂O₂S:Yb³⁺,Er³⁺ phosphors exhibit characteristic green and red emission bands. This upconversion process involves two-photon absorption. researchgate.net The red-to-green emission intensity ratio can be manipulated, with some preparations of gadolinium oxysulfate co-doped with Yb³⁺ and Er³⁺ showing a dominant red emission. researchgate.net

The general mechanism involves the absorption of a 980 nm photon by a Yb³⁺ ion, which then transfers its energy to a nearby Er³⁺ ion, exciting it to an intermediate energy level. A second energy transfer from another excited Yb³⁺ ion or the absorption of another photon by the excited Er³⁺ ion promotes it to a higher energy level, from which it relaxes by emitting a visible photon.

Praseodymium (Pr³⁺) doped this compound is recognized for its utility in fast scintillators, valued for its short decay time which is beneficial for real-time imaging applications. mdpi.com The emission spectrum of Gd₂O₂S:Pr³⁺ under X-ray excitation is characterized by two distinct peaks at approximately 512 nm and 668 nm. mdpi.com Among various dopants, Gd₂O₂S:Pr has demonstrated the highest absolute luminescence efficiency in some studies. mdpi.comresearchgate.net

| Pr³⁺ Emission Peak | Approximate Wavelength (nm) |

| Peak 1 | 512 |

| Peak 2 | 668 |

Dysprosium (Dy3+) Doping in this compound

The introduction of trivalent dysprosium ions (Dy3+) into the this compound (Gd2O2S) host lattice results in the characteristic luminescence of the dopant ion. When incorporated into the Gd2O2S matrix, Dy3+ ions act as activation centers, giving rise to distinct emission spectra upon excitation.

Research on rare-earth doped this compound phosphors has demonstrated that when Dy3+ is introduced, its characteristic emission is observable. researchgate.net The luminescence arises from electronic transitions within the 4f shell of the dysprosium ion. Typically, the emission spectrum of Dy3+ is characterized by two prominent bands: a blue emission band centered around 480 nm, corresponding to the ⁴F₉/₂ → ⁶H₁₅/₂ transition, and a yellow emission band at approximately 575 nm, attributed to the ⁴F₉/₂ → ⁶H₁₃/₂ transition. semanticscholar.org The relative intensities of these bands are sensitive to the local symmetry of the crystal field around the Dy3+ ion. A higher intensity of the yellow hypersensitive transition (⁴F₉/₂ → ⁶H₁₃/₂), for instance, indicates a lower symmetry environment for the dysprosium ion within the host lattice.

The following table summarizes the key luminescent transitions for Dy3+ in a host lattice.

| Transition | Wavelength Region | Color |

| ⁴F₉/₂ → ⁶H₁₅/₂ | ~480 nm | Blue |

| ⁴F₉/₂ → ⁶H₁₃/₂ | ~575 nm | Yellow |

Thulium (Tm3+) Doping in this compound

Doping this compound with trivalent thulium ions (Tm3+) leads to phosphors that exhibit the characteristic emission of the Tm3+ ion. researchgate.net The energy levels of Tm3+ allow for luminescence in both the blue and near-infrared (NIR) regions of the electromagnetic spectrum, making it a versatile dopant for various optical applications.

Upon excitation, typically with ultraviolet light or other high-energy sources, the Gd2O2S host can absorb the energy and efficiently transfer it to the embedded Tm3+ ions. This energy transfer populates the higher energy levels of the thulium ion, leading to subsequent radiative decay. The most prominent visible emission is a blue luminescence originating from the ¹D₂ → ³F₄ transition. mdpi.com Additionally, Tm3+ is well-known for its emissions in the near-infrared, particularly around 800 nm (³H₄ → ³H₆) and further into the infrared spectrum. mdpi.comnih.gov

The specific luminescent properties, including the intensity and lifetime of the emissions, are influenced by the concentration of the Tm3+ dopant and the specific synthesis conditions of the Gd2O2S:Tm3+ phosphor.

Neodymium (Nd3+) Doping in this compound

In contrast to other rare-earth dopants that exhibit their characteristic luminescence in this compound, trivalent neodymium (Nd3+) doping does not typically result in its own sharp f-f emission lines in this specific host. Instead, when Nd3+ is incorporated into the Gd2O2S lattice, only a broadband luminescence from the Gd2O2S host material itself is observed. researchgate.net

This phenomenon suggests that either the energy transfer from the Gd2O2S host to the Nd3+ ions is inefficient, or the absorbed energy is dissipated through non-radiative pathways. Neodymium is well-known for its strong near-infrared (NIR) emissions in various other host materials, primarily centered around 900 nm, 1060 nm, and 1350 nm, corresponding to transitions from the ⁴F₃/₂ excited state to the ⁴I₉/₂, ⁴I₁₁/₂, and ⁴I₁₃/₂ lower states, respectively. nih.gov However, in the case of the this compound host, these characteristic NIR emissions are not observed, and the luminescence is dominated by the host's own emission. researchgate.net

Lanthanum (La3+) as a Modifying Ion in this compound

The introduction of trivalent lanthanum (La3+) ions into the this compound lattice serves to modify the structural and luminescent properties of the phosphor. La3+ is a non-luminescent ion in the visible range and is often used as a co-dopant to alter the crystal field environment of the host material, thereby influencing the performance of the primary activator ions.

When La3+ is used to partially substitute Gd3+ in the (Gd,La)₂O₂S solid-solution, it can lead to several effects. Photoluminescence studies on Pr³⁺-activated (Gd,La)₂O₂S have shown that the presence of lanthanum can remarkably enhance the luminescence of the Pr³⁺ activator under ultraviolet excitation. researchgate.net This enhancement is often attributed to lattice distortions caused by the difference in ionic radii between La3+ and Gd3+, which can modify the local symmetry around the activator ion and influence the probabilities of radiative transitions. mdpi.com However, this modification can also lead to a decrease in the thermal stability of the luminescence and an elongation of the emission lifetime. researchgate.net

The following table summarizes the effects of La3+ as a modifying ion in Gd2O2S.

| Property Affected | Observation |

| Activator Luminescence | Can be significantly enhanced |

| Thermal Stability | Tends to be lowered |

| Emission Lifetime | Tends to be elongated |

Co-doping Effects and Mechanisms in this compound

Zinc (Zn2+) Co-doping for Brightness Enhancement in this compound

The incorporation of divalent zinc ions (Zn2+) as a co-dopant in rare-earth-activated this compound phosphors has been shown to be an effective strategy for enhancing luminescence brightness. In studies involving Tb3+-activated Gd2O2S, co-doping with a specific amount of zinc oxide resulted in a significant improvement in the phosphor's brightness. researchgate.net

Fluorine (F-) Co-doping in this compound

Fluorine (F-) is another co-dopant utilized to modify the luminescent properties of this compound-based phosphors. The introduction of fluoride ions, typically in conjunction with rare-earth activators, can influence the material's performance, particularly for applications in scintillators used for medical imaging.

In Gd2O2S co-doped with Praseodymium and Cerium (Gd2O2S:Pr,Ce), the addition of fluorine (Gd2O2S:Pr,Ce,F) has been investigated for its effects on luminescence and imaging characteristics. mdpi.com Fluorine co-doping in this system is associated with achieving a low afterglow and an acceptable decay time, which are critical properties for reducing image blur in real-time X-ray imaging applications. mdpi.com The presence of fluorine can alter the local crystal environment of the activator ions (Pr3+ and Ce3+), which in turn affects the energy levels and transition probabilities, thereby optimizing the scintillator's light output and temporal response. mdpi.com

Energy Transfer Processes Between Ions in this compound

The luminescence of this compound (Gd₂O₂S) is intricately linked to energy transfer processes occurring between the gadolinium (Gd³⁺) host lattice and dopant ions, as well as between different dopant ions themselves. These processes are fundamental to the efficiency and characteristics of the emitted light.

Several distinct energy transfer mechanisms have been identified in lanthanide-doped this compound:

Energy Transfer Upconversion (UC-ETU): This is a common pathway where a sensitizer ion absorbs multiple photons and then transfers the cumulative energy to an activator ion, leading to the emission of a higher-energy photon. mdpi.comresearchgate.net For this to occur, both the sensitizer and activator ions must be present in the crystal lattice. mdpi.com The sensitizer is chosen for its ability to absorb multiple photons, and the activator must have energy levels that are suitably matched with the excited state of the sensitizer. mdpi.com

Cross-Relaxation (UC-CR): This process occurs when there are multiple energy levels with similar energy gaps. mdpi.com An excited ion can transfer part of its energy to a neighboring ion, leading to both ions being in intermediate excited states. This can sometimes be a non-radiative process that quenches luminescence, but it can also be managed to produce specific emission wavelengths. researchgate.net

Energy State Absorption (UC-ESA): In this mechanism, a single dopant ion absorbs a photon, is promoted to an excited state, and then absorbs a second photon to reach an even higher energy level before emitting a higher-energy photon. mdpi.comresearchgate.net

The selection of appropriate sensitizer and activator ions is crucial for achieving efficient luminescence. For instance, in some systems, the transfer from a sensitizer to Gd³⁺ is an efficient process, while in others it is not. scispace.com Efficient trapping of the migrated energy by the activator is possible when the emission lines of Gd³⁺ overlap with a broad, allowed absorption band of the activator ion. scispace.com

A notable example of energy transfer is the process from Gd³⁺ to Terbium (Tb³⁺). The rise-time of the Tb³⁺ emission and the decay-time of the Gd³⁺ emission are of the same order of magnitude, which supports the occurrence of energy transfer from gadolinium to terbium. nih.gov This transfer is often phonon-assisted, with a high efficiency at room temperature. nih.gov

Concentration Quenching Mechanism Studies in this compound

Concentration quenching is a phenomenon where the luminescence intensity of a phosphor decreases as the concentration of the activator ion increases beyond an optimal value. This is a critical consideration in the design of efficient luminescent materials based on this compound.

Research on terbium (Tb³⁺) doped this compound has shown that the luminescence intensity reaches its maximum at a specific Tb³⁺ doping concentration. ykcs.ac.cn For instance, in one study, the optimal concentration was found to be 2mol%. ykcs.ac.cncgsjournals.com Beyond this point, increasing the concentration of Tb³⁺ leads to a decrease in luminescence intensity.

The primary mechanism behind concentration quenching is the increased probability of non-radiative energy transfer between activator ions at higher concentrations. nih.gov When activator ions are in close proximity, the excitation energy can migrate from one activator ion to another until it is lost at a quenching site, such as a crystal defect or an impurity, before it can be radiatively emitted.

The study of concentration quenching involves analyzing the decay kinetics of the fluorescence. nih.gov As the concentration of the fluorophore increases, the decay of the fluorescence can become faster due to the increased rate of non-radiative energy transfer. nih.gov

Influence of Lattice Field Symmetry on this compound Luminescence

The crystal structure and the local symmetry of the lattice field surrounding the luminescent ions play a significant role in determining the optical properties of this compound. The Gd₂O₂S crystal has a trigonal symmetry, with each gadolinium ion coordinated by four oxygen atoms and three sulfur atoms in a non-inversion symmetric arrangement. wikipedia.org This specific coordination environment influences the energy levels of the dopant ions and, consequently, their emission spectra.

The introduction of other rare earth ions can modify the lattice field and its symmetry. For example, co-doping with lanthanum (La³⁺) in Tb³⁺-doped this compound has been shown to affect the crystal symmetry. As the La³⁺ doping concentration increases, the symmetry of the crystals progressively decreases. ykcs.ac.cn This change in symmetry can, in turn, influence the luminescence intensity.

The symmetry of the crystal lattice has a direct impact on the electronic transitions of the dopant ions. In environments with low symmetry, certain electronic transitions that are forbidden in high-symmetry environments may become allowed, leading to changes in the emission spectrum and intensity. For instance, the emission spectrum of europium (Eu³⁺) in this compound is dominated by a strong band characteristic of the ⁵D₀ → ⁷F₂ electric dipole transition, which is sensitive to the local symmetry. researchgate.net

Furthermore, the sixfold rotational symmetry of the kagome lattice, a feature related to the arrangement of atoms in certain crystal structures, can influence the electronic and magnetic orders within the material. nih.gov While not directly reported for Gd₂O₂S in the provided context, the principle that lattice symmetry dictates electronic properties is a fundamental concept in solid-state physics and materials science. nih.gov Changes in the lattice field can lead to shifts in the excitation and emission spectra, as well as alterations in the luminescence decay times.

Spectroscopic Characterization of this compound Luminescence

Photoluminescence Excitation and Emission Spectroscopy of this compound

Photoluminescence (PL) spectroscopy is a crucial technique for characterizing the luminescent properties of this compound (Gd₂O₂S) doped with various lanthanide ions. The excitation and emission spectra provide detailed information about the energy levels and transition probabilities of the activator ions within the host lattice.

Europium-Doped this compound (Gd₂O₂S:Eu³⁺): When doped with europium (Eu³⁺), this compound exhibits a characteristic red emission. mdpi.comencyclopedia.pub The excitation spectrum of Gd₂O₂S:Eu³⁺, monitored at the main emission wavelength of 624 nm, reveals several excitation modes. researchgate.net These include direct excitation of the Eu³⁺ 4f levels, a charge transfer band from S²⁻ to Eu³⁺, and excitation of the Gd₂O₂S host lattice. researchgate.net Upon excitation, typically around 255 nm or 363 nm, the material emits strongly in the red region of the spectrum. mdpi.comresearchgate.net The emission spectrum is dominated by the ⁵D₀ → ⁷F₂ transition, which peaks at approximately 623-624 nm. mdpi.comresearchgate.netencyclopedia.pub Other transitions, such as ⁵D₀ → ⁷Fⱼ (where J = 0, 1, 3, 4) and some ⁵D₁ → ⁷Fⱼ transitions, are also observed but are generally weaker. researchgate.net

Terbium-Doped this compound (Gd₂O₂S:Tb³⁺): Terbium (Tb³⁺) doping results in a green-emitting phosphor. mdpi.com The host lattice absorbs UV radiation (around 290 nm) and transfers the energy to the Tb³⁺ ions. mdpi.comencyclopedia.pub The subsequent radiative transitions in Tb³⁺ produce a visible green light. mdpi.comencyclopedia.pub The emission spectrum of Gd₂O₂S:Tb³⁺ is characterized by a set of sharp lines corresponding to transitions from the ⁵D₃ and ⁵D₄ excited states to the ⁷Fⱼ ground state manifold. The most intense emission is typically the ⁵D₄ → ⁷F₅ transition, which occurs at approximately 545 nm. researchgate.net The luminescence intensity of terbium-doped oxysulfides can be significantly greater than that of their oxide counterparts. mdpi.comencyclopedia.pub

Praseodymium-Doped this compound (Gd₂O₂S:Pr³⁺): Praseodymium (Pr³⁺) doped this compound is known for its fast-decaying green luminescence. scintacor.comresearchgate.net The dominant emission peak in the photoluminescence spectrum is at 511 nm, corresponding to the ³P₀ → ³H₄ transition of the Pr³⁺ ion. scintacor.comresearchgate.net Additional radiative transitions can be observed at longer wavelengths, up to around 780 nm. scintacor.com

Erbium and Ytterbium Co-Doped this compound (Gd₂O₂S:Er³⁺, Yb³⁺): Co-doping with erbium (Er³⁺) and ytterbium (Yb³⁺) allows for upconversion luminescence, where lower-energy infrared light is converted to higher-energy visible light. Under 980 nm excitation, Gd₂O₂S:Er³⁺, Yb³⁺ nanoparticles exhibit emission in the red region of the spectrum, mainly between 650 nm and 680 nm. rsc.org

The table below summarizes the key photoluminescence properties of doped this compound.

| Dopant(s) | Excitation Wavelength(s) | Major Emission Peak(s) | Emission Color |

| Eu³⁺ | ~255 nm, ~363 nm | ~624 nm (⁵D₀ → ⁷F₂) | Red |

| Tb³⁺ | ~290 nm | ~545 nm (⁵D₄ → ⁷F₅) | Green |

| Pr³⁺ | ~300 nm | ~511 nm (³P₀ → ³H₄) | Green |

| Er³⁺, Yb³⁺ | 980 nm (Upconversion) | ~650-680 nm | Red |

X-ray Excited Luminescence (XEL) Spectroscopy of this compound

This compound is an effective host material for scintillators due to its high density and the high effective atomic number of gadolinium, which leads to a high probability of interaction with X-rays. wikipedia.org X-ray excited luminescence (XEL) spectroscopy is used to study the light emission of these materials when they are irradiated with X-rays.

In terbium-doped this compound (Gd₂O₂S:Tb³⁺) ceramics, the XEL spectrum is similar to the photoluminescence spectrum, consisting of a series of emission bands from 380 nm to 630 nm. researchgate.net The most intense band is the green emission at 545 nm, corresponding to the ⁵D₄ → ⁷F₅ transition of Tb³⁺. researchgate.net

For praseodymium-doped this compound (Gd₂O₂S:Pr³⁺), XEL spectra show a bright green emission centered at 511 nm, which is due to the ³P₀ → ³H₄ transition of the Pr³⁺ ion. researchgate.netresearchgate.net This prompt emission makes Gd₂O₂S:Pr³⁺ suitable for fast-scanning X-ray applications. scintacor.comresearchgate.netspiedigitallibrary.org The XEL intensity can be influenced by the synthesis conditions of the material. For instance, Gd₂O₂S:Pr,Ce ceramics fabricated from powders synthesized at 700°C have shown the highest XEL intensity. researchgate.net

The efficiency of X-ray to light conversion is a critical parameter for scintillator performance. The process involves the absorption of X-ray energy by the host lattice, the transfer of this energy to the luminescent centers (dopant ions), and the subsequent radiative emission from these centers. scintacor.com

Time-Resolved Luminescence Decay Studies of this compound

Time-resolved luminescence spectroscopy provides insights into the dynamics of the excited states of the luminescent centers in this compound, including their lifetimes and the energy transfer processes that affect them. mdpi.com

Praseodymium-doped this compound (Gd₂O₂S:Pr³⁺) is particularly noted for its short decay times. scintacor.comresearchgate.netspiedigitallibrary.org The prompt emission at 511 nm makes it suitable for applications requiring fast response, such as in certain X-ray imaging technologies. scintacor.comresearchgate.netspiedigitallibrary.org The decay time of the Pr³⁺ ³P₀ → ³H₄ transition in Gd₂O₂S:Pr,Ce ceramics has been measured to be approximately 3 to 6.73 microseconds. researchgate.netresearchgate.net The decay characteristics can be influenced by the concentration of the dopant. Increasing the Pr³⁺ concentration can shorten the decay constant, although this may also reduce the luminescence intensity. scintacor.com

In contrast to the fast decay of Pr³⁺, other dopants can exhibit longer luminescence lifetimes. For example, the decay time of the ⁵D₄ → ⁷F₅ transition in terbium-doped gadolinium phosphate nanocrystals is in the range of 3.95 to 6.25 milliseconds. nih.gov While this is not for the oxysulfide, it illustrates the longer lifetimes often associated with Tb³⁺ luminescence.

The decay kinetics can also provide evidence for energy transfer mechanisms. In systems where energy is transferred from a sensitizer to an activator, the rise time of the activator's emission and the decay time of the sensitizer's emission can be correlated. nih.gov Furthermore, fluorescence decay dynamic measurements can support the understanding of upconversion luminescence and energy transfer processes in co-doped systems like Gd₂O₂S:Er³⁺, Yb³⁺. researchgate.net

The table below presents a summary of the luminescence decay times for various dopants in this compound.

| Dopant | Transition | Decay Time |

| Pr³⁺ | ³P₀ → ³H₄ | ~3 - 6.73 µs |

Advanced Research Applications of Gadolinium Oxysulfide

Gadolinium Oxysulfide in Scintillator Science and Technology

This compound (Gd₂O₂S), often referred to as GOS, is a significant inorganic compound in the field of scintillator science. Its prominence stems from its high density (approximately 7.32 g/cm³) and the high effective atomic number of gadolinium, which together provide a high probability of interaction with X-ray radiation. wikipedia.org These characteristics make it an effective host material for phosphors used in radiation detection and medical imaging. wikipedia.orgmdpi.com The development of this compound-based scintillators has been a focus of research to enhance the efficiency and speed of converting high-energy radiation into visible light.

Phosphor Development for Radiation Detection Using this compound

The intrinsic luminescent properties of pure this compound are insufficient for practical applications. Therefore, its development as a phosphor for radiation detection involves doping with small quantities of activators, typically rare-earth elements. These activators create luminescence centers within the GOS host material, enhancing the efficiency of the scintillation process and tailoring the emission characteristics for specific applications. mdpi.com

Two of the most well-researched activators for this compound are terbium (Tb³⁺) and praseodymium (Pr³⁺).

Terbium-activated this compound (Gd₂O₂S:Tb): This is a highly efficient phosphor known for its bright green luminescence under X-ray, UV, and cathode-ray excitation. The primary emission peak of Gd₂O₂S:Tb is at 545 nm, with other emission wavelengths ranging between 382 nm and 622 nm. wikipedia.org Research has shown that terbium-activated phosphors have a high x-ray-to-light conversion efficiency, which can be as high as 18%. rsna.org

Praseodymium-activated this compound (Gd₂O₂S:Pr): This phosphor is noted for its fast decay time, which is advantageous for real-time imaging applications. mdpi.com The predominant emission peak for Gd₂O₂S:Pr is at 513 nm, resulting from the ³P₀ → ³H₄,³F₄ transitions within the praseodymium ion. electrochem.orgresearchgate.net This emission is well-matched to the spectral sensitivity of silicon photodiodes used in many detectors. researchgate.net The decay time of this phosphor is in the range of a few microseconds (e.g., 3 µs), which helps in reducing image blur in dynamic imaging systems. electrochem.orgscintacor.com

Various synthesis methods have been developed to produce these phosphors with controlled properties. Commonly used techniques include solid-state reaction methods and homogeneous precipitation, which are favored for their reliability and cost-effectiveness. wikipedia.org

Ceramic Scintillator Fabrication and Performance with this compound

For many advanced imaging applications, this compound phosphors are fabricated into dense ceramic scintillators. These ceramic forms offer improved mechanical robustness and can be manufactured into precise shapes and sizes required for modern detector arrays. The fabrication process for GOS ceramic scintillators is critical to their performance.

Several powder preparation techniques have been successfully employed to synthesize the initial Gd₂O₂S powder complexes, including the halide flux method and the sulfite precipitation method. wikipedia.org Following powder synthesis, the ceramic is typically formed through processes like hot pressing or sintering. These methods aim to achieve a high final density, often between 99.7% and 99.99% of the theoretical density of this compound. wikipedia.org The average grain size of the resulting ceramic can range from 5 to 50 micrometers, depending on the fabrication parameters. wikipedia.org

The performance of GOS ceramic scintillators is influenced by their structural and optical properties. One of the challenges associated with this compound is its hexagonal crystal structure. wikipedia.orgelectrochem.org This crystal structure can lead to scattering of the scintillation light at the grain boundaries of the randomly oriented grains, resulting in optical translucency rather than transparency. wikipedia.orgelectrochem.org This can affect the light collection efficiency at the photodetector. wikipedia.org Despite this, the development of specifically tailored this compound-based ceramics has led to high-efficiency, low-noise detectors. epa.gov

| Property | Value/Description | Reference |

|---|---|---|

| Chemical Formula | Gd₂O₂S | wikipedia.org |

| Density | ~7.32 g/cm³ | wikipedia.org |

| Crystal Structure | Hexagonal | wikipedia.orgelectrochem.org |

| Achieved Ceramic Density | 99.7% to 99.99% of theoretical | wikipedia.org |

| Average Grain Size | 5 to 50 micrometers | wikipedia.org |

| Common Activators | Terbium (Tb³⁺), Praseodymium (Pr³⁺) | mdpi.comrsna.org |

Applications in X-ray Imaging Systems Utilizing this compound

This compound-based scintillators are widely used in various medical and industrial X-ray imaging systems due to their high X-ray absorption and efficient conversion of X-rays to visible light. pmarketresearch.com

In conventional film-screen radiography, intensifying screens are used to convert X-ray photons into a larger number of light photons, thereby reducing the required X-ray dose to the patient. radiopaedia.org this compound, particularly when activated with terbium (Gd₂O₂S:Tb), has been a key material in the development of rare-earth intensifying screens. rsna.orgrsna.org

These screens offer significant advantages over older calcium tungstate (CaWO₄) screens. rsna.orgrsna.org Gd₂O₂S:Tb screens have a higher X-ray absorption, especially in the 38 to 70 keV energy range, and a greater X-ray-to-visible light energy conversion efficiency. rsna.orgrsna.org This allows for a significant reduction in X-ray exposure while maintaining equivalent image resolution. rsna.orgrsna.org A notable characteristic of Gd₂O₂S:Tb is its green light emission, which necessitates the use of X-ray films that are sensitive to the green spectral region for optimal performance. rsna.orgrsna.orgsprawls.org

| Property | This compound (Gd₂O₂S:Tb) | Calcium Tungstate (CaWO₄) | Reference |

|---|---|---|---|

| Primary Emission | Green | Blue | radiopaedia.orgrsna.org |

| X-ray Absorption (38-70 keV) | Higher | Lower | rsna.org |

| Conversion Efficiency | Higher (up to 18%) | Lower (3-5%) | rsna.org |

| Exposure Reduction | Significant | Baseline | rsna.orgrsna.org |

In computed tomography (CT), detectors must have high efficiency, fast response, and low afterglow to enable rapid scanning and produce high-quality images. electrochem.orgepa.gov Praseodymium-activated this compound (Gd₂O₂S:Pr) ceramic scintillators have been successfully employed in modern CT detectors. wikipedia.orgelectrochem.orgepa.gov

The key properties of Gd₂O₂S:Pr that make it suitable for CT applications are its high light output and short decay time of approximately 3 microseconds. electrochem.org The low afterglow of these ceramic scintillators is also a critical advantage, as it allows for a reduction in patient dose by up to 30% because no afterglow correction of the measured data is needed. epa.gov The main emission peak at 513 nm is well-suited for coupling with silicon photodiodes, which are commonly used in CT detector arrays. electrochem.orgresearchgate.net The use of Gd₂O₂S:Pr in CT has contributed to the development of ultra-fast, high-efficiency, and low-noise CT systems. epa.gov

| Property | Value | Reference |

|---|---|---|

| Activator | Praseodymium (Pr³⁺) | electrochem.org |

| Primary Emission Peak | 513 nm | electrochem.org |

| Decay Time | ~3 µs | electrochem.org |

| Key Advantages | High efficiency, low afterglow, fast decay | epa.gov |

This compound is a widely used scintillator material in indirect flat-panel detectors (FPDs) for digital radiography. antechdiagnostics.comwikipedia.orgdtic.mil In this type of detector, a layer of GOS scintillator is coupled to an amorphous silicon (a-Si) photodiode array. wikipedia.orgmfa.org The GOS layer absorbs the incident X-rays and converts their energy into visible light. antechdiagnostics.commfa.org This light is then detected by the photodiode array, which generates an electrical signal that is read out to form a digital image. mfa.org

GOS-based FPDs are known for their fast imaging speed and stable performance. xraydr.com They are often considered a cost-effective alternative to detectors using cesium iodide (CsI) scintillators. xraydr.comscintacor.com While the conversion efficiency of GOS may be lower than that of CsI, its reliability and lower manufacturing cost make it a prevalent choice in many digital radiography systems. antechdiagnostics.comxraydr.comscintacor.com

High-Resolution Digital Radiography with this compound

In the realm of medical imaging, this compound, often doped with activators like terbium (Tb³⁺) or praseodymium (Pr³⁺), is a key component in scintillators for X-ray detectors. wikipedia.orgmdpi.comtaylorandfrancis.com Its high density and the high atomic number of gadolinium result in a high probability of interaction with X-ray radiation, making it an efficient converter of X-rays to visible light. wikipedia.org

Research has focused on optimizing the performance of Gd₂O₂S scintillators for high-resolution digital radiography. Terbium-doped this compound (Gd₂O₂S:Tb) is a commonly used phosphor that emits a bright green light with a peak wavelength of about 545 nm, which is well-matched to the spectral sensitivity of silicon-based photodetectors like charge-coupled devices (CCD) and complementary metal-oxide-semiconductor (CMOS) sensors. taylorandfrancis.comscintacor.com This efficient light production and detection are crucial for achieving high-quality images with lower radiation doses.

Studies have explored various fabrication methods to enhance the imaging characteristics of Gd₂O₂S screens. For instance, microdome-grooved Gd₂O₂S:Tb scintillators have been developed to improve spatial resolution. While these structured scintillators may have lower X-ray sensitivity compared to non-structured ones, they can achieve almost double the spatial resolution at high spatial frequencies. optica.org The performance of these scintillators is often evaluated using metrics such as the Modulation Transfer Function (MTF), which quantifies the spatial resolution, and the Detective Quantum Efficiency (DQE), which measures the signal-to-noise ratio performance of the detector.

The choice of dopant also plays a critical role. Praseodymium-doped this compound (Gd₂O₂S:Pr) is favored for applications requiring fast response times due to its shorter decay time, which helps in reducing image blur in real-time imaging. mdpi.com The emission spectrum of Gd₂O₂S:Pr has distinct peaks at 512 nm and 668 nm. mdpi.com The following table summarizes the key properties of differently doped this compound scintillators used in digital radiography.

| Dopant | Peak Emission Wavelength(s) | Key Characteristics |

| Terbium (Tb³⁺) | ~545 nm | High luminescence efficiency, well-matched with silicon photodetectors. |

| Praseodymium (Pr³⁺) | 512 nm, 668 nm | Shorter decay time, suitable for rapid imaging applications. |

| Praseodymium, Cerium, Fluorine (Pr,Ce,F) | ~513 nm | Enhanced scintillation properties. |

Table 1: Properties of Doped this compound Scintillators in Digital Radiography.

Neutron Radiography Scintillators Utilizing this compound

This compound's utility extends to neutron radiography, a non-destructive imaging technique that uses neutrons to visualize the internal structure of objects. Natural gadolinium has a very high thermal neutron capture cross-section, making Gd₂O₂S an effective material for neutron detection. researchgate.net When a neutron is captured by a gadolinium atom, it emits conversion electrons that excite the Gd₂O₂S host material, leading to the emission of light. taylorandfrancis.com

For high-resolution neutron imaging, this compound screens are often preferred over other materials like lithium fluoride/zinc sulfide (⁶LiF/ZnS) scintillators. While ⁶LiF/ZnS screens offer a higher light output per detected neutron, Gd₂O₂S scintillators provide significantly higher detection efficiency. inl.gov However, the lower light output of Gd₂O₂S can sometimes limit measurements due to photon statistics. inl.gov

Research efforts in this area are focused on improving the spatial resolution of neutron imaging detectors. One approach involves using event reconstruction of neutron capture in this compound scintillators. By magnifying the scintillation light and calculating the center of mass of each event, researchers have demonstrated the potential to achieve spatial resolutions of about 2 micrometers, a significant improvement over the current state-of-the-art of approximately 10 micrometers. nih.gov The use of isotopically-enriched gadolinium-157 (¹⁵⁷Gd), which has an even higher neutron capture cross-section than natural gadolinium, in Gd₂O₂S scintillators is another strategy being explored to enhance detection efficiency and image quality. optica.org

This compound in Optoelectronic Device Research

The luminescent properties of this compound make it a valuable material for research in optoelectronic devices. Its ability to efficiently convert X-rays into visible light is being harnessed in the development of high-sensitivity fiber-optic X-ray detectors. optica.org

In these devices, a scintillating composite, typically consisting of this compound powders uniformly distributed in a transparent matrix like a UV-curable glue, is coated onto the core of an optical fiber. optica.org When exposed to X-rays, the Gd₂O₂S emits light which is then guided by the optical fiber to a photodetector. This technology offers several advantages, including miniaturization, remote monitoring capabilities, and resistance to water. optica.org

Research in this area focuses on optimizing the detector's performance by investigating the effects of various parameters, such as the thickness and length of the scintillating coating and the weight ratio of Gd₂O₂S in the composite. Studies have shown that a higher weight ratio of this compound and a thinner coating can lead to higher sensitivity and a lower limit of detection. optica.org The photoluminescence spectrum of terbium-doped this compound, with its strong emission peak at 544 nm, is well-suited for such applications as it experiences minimal self-absorption. optica.org

Catalysis and Photocatalysis Research with this compound

While extensively studied for its luminescent and scintillating properties, the application of this compound in catalysis and photocatalysis is an emerging area of research. The electronic structure of semiconductor materials like Gd₂O₂S suggests potential for use in environmentally significant processes such as the degradation of pollutants and water splitting.